molecular formula C22H26N2O4 B2540101 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide CAS No. 921563-65-7

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide

Cat. No. B2540101
CAS RN: 921563-65-7
M. Wt: 382.46
InChI Key: CUCHOVARPPDGCZ-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.46. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Related Compounds

  • Novel derivatives involving similar complex structures have been synthesized using various chemical reactions, highlighting the interest in developing compounds with potentially unique biological or chemical properties. For instance, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation catalysis demonstrates the methodologies applied in creating structurally intricate molecules (P. Yu et al., 2014).

Antioxidant Activity

  • Research into coordination complexes constructed from pyrazole-acetamide derivatives has uncovered significant antioxidant activity. These findings are part of an ongoing effort to understand the potential therapeutic applications of novel synthetic compounds (K. Chkirate et al., 2019).

Anti-Inflammatory and Analgesic Agents

  • The development of benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents indicates the therapeutic potential of complex organic compounds. These compounds were assessed for their cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory activity, along with their analgesic and anti-inflammatory effects, showcasing the diverse biological activities that such compounds can exhibit (A. Abu‐Hashem et al., 2020).

Synthesis of Novel Coumarins

  • The synthesis of new coumarins, starting from 4-hydroxycoumarin and methyl bromoacetate, and their characterization through spectroscopic techniques and molecular orbital calculations, underscores the comprehensive approach to understanding the properties and potential applications of novel synthetic compounds (A. Al-Amiery et al., 2016).

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-5-24-17-11-10-16(12-19(17)28-14-22(3,4)21(24)26)23-20(25)13-27-18-9-7-6-8-15(18)2/h6-12H,5,13-14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCHOVARPPDGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide

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